molecular formula C19H16FNO4S B2661752 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1448034-62-5

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2661752
CAS No.: 1448034-62-5
M. Wt: 373.4
InChI Key: QJMJYSDFIZUNJB-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide is a useful research compound. Its molecular formula is C19H16FNO4S and its molecular weight is 373.4. The purity is usually 95%.
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Scientific Research Applications

Src Kinase Inhibition and Anticancer Activities

Compounds similar to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide have been synthesized and evaluated for Src kinase inhibitory activities and anticancer effects. For instance, N-benzyl substituted acetamide derivatives containing thiazole instead of pyridine showed inhibitory activities against c-Src kinase and were evaluated for their effect on cell proliferation in various cancer cell lines, suggesting potential applications in cancer treatment and research into kinase inhibition mechanisms Asal Fallah-Tafti et al., 2011.

Anti-inflammatory Activity

Derivatives of N-(3-chloro-4-flurophenyl)-2- acetamide have demonstrated significant anti-inflammatory activities, indicating the role of similar compounds in developing new anti-inflammatory drugs. The synthesis of these compounds involves reacting pyrazole with substituted acetamides, highlighting an area of chemical synthesis and pharmacological testing where this compound could be relevant K. Sunder & Jayapal Maleraju, 2013.

Antitumor Activity

Research on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems has provided insights into potential antitumor activity. These studies involved synthesizing derivatives and screening them for antitumor activity against various human tumor cell lines, suggesting a methodological framework for investigating the anticancer potential of this compound L. Yurttaş et al., 2015.

Metabolic Stability Improvement

Studies have also focused on improving the metabolic stability of similar compounds, such as by modifying the heterocyclic ring systems. This research has implications for the design of more stable and effective pharmaceutical agents, where similar strategies could be applied to the compound Markian M Stec et al., 2011.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO4S/c20-14-3-6-16(7-4-14)26-12-19(22)21-9-1-2-10-23-15-5-8-17-18(11-15)25-13-24-17/h3-8,11H,9-10,12-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMJYSDFIZUNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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